REACTION_CXSMILES
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NC1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1>[OH-].[K+]>[NH2:6][C:5]1[CH:7]=[CH:8][C:9]([O:11][CH3:12])=[CH:10][C:4]=1[SH:3] |f:1.2|
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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NC=1SC2=C(N1)C=CC(=C2)OC
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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[OH-].[K+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated at 140° for 5 hours
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Duration
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5 h
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Name
|
|
Type
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product
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Smiles
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NC1=C(C=C(C=C1)OC)S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |